molecular formula C6H7NO2 B1603709 5-(Hydroxymethyl)pyridin-3-ol CAS No. 51035-70-2

5-(Hydroxymethyl)pyridin-3-ol

Cat. No.: B1603709
CAS No.: 51035-70-2
M. Wt: 125.13 g/mol
InChI Key: LPYUNKIQRHSZSV-UHFFFAOYSA-N
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Description

“5-(Hydroxymethyl)pyridin-3-ol” is a chemical compound with the molecular formula C6H7NO2 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a hydroxymethyl group attached to the 5th carbon and a hydroxyl group attached to the 3rd carbon . The InChI code for this compound is 1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, a study discusses the reaction of various 1H-azoles with 2-((dimethylamino)methyl)pyridin-3-ol and 2-bromo-6-(hydroxymethyl)pyridin-3-ol.

It has a molecular weight of 125.13 . The boiling point is 423.7±30.0 C at 760 mmHg .

Scientific Research Applications

Formation in Foods

5-(Hydroxymethyl)pyridin-3-ol is studied for its formation in foods, particularly through the conversion of 5-hydroxymethylfurfural (HMF) in the presence of ammonia-producing compounds. This process is significant in understanding the formation of pyridin-3-ols in honey and other foods when exposed to thermal heating and ammonia (Hidalgo, Lavado-Tena, & Zamora, 2020).

Iron Chelation

Research has demonstrated the potential of this compound in iron chelation. Its coordination ability towards Fe(3+) has been explored, indicating a higher pFe(3+) value compared to deferiprone, a clinical chelating agent. This suggests its utility in managing iron overload diseases (Lachowicz et al., 2016).

Biotechnological Applications

The biotechnological applications of this compound are highlighted by its role in the oxyfunctionalization of pyridine derivatives using Burkholderia sp. MAK1. This method is promising for preparing various pyridin-5-ols and pyridin-N-oxides, indicating its potential in chemical industry applications (Stankevičiūtė et al., 2016).

Synthesis in Vitamin B6 Derivatives

This compound has been studied in the context of synthesizing vitamin B6 derivatives. The research includes the syntheses of related compounds, exploring its role in forming various pyridineacetic and pyridine-propionic acids, which are significant in the field of organic chemistry and pharmaceuticals (Tomita, Brooks, & Metzler, 1966).

Corrosion Protection on Metals

The compound has been investigated for its role in electrochemical synthesis for corrosion protection. Poly(4-aminomethyl-5-hydroxymethyl-2-methylpyridine-3-ol), synthesized on steel and copper electrodes, demonstrates significant applications in materials science, particularly in enhancing the corrosion resistance of metals (Abdullatef, 2017).

Molecular Electronics

Studies on intercalating nucleic acids (INAs) with insertion of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol reveal its potential in molecular electronics. The stabilization of DNA three-way junctions and its effects on DNA and RNA duplexes underline its importance in biotechnology and nanotechnology (Filichev & Pedersen, 2003).

Photoluminescence and Magnetism

The use of this compound in lanthanide cluster chemistry has led to the discovery of clusters exhibiting both photoluminescence and magnetic properties. Such clusters, particularly those containing Dy(III) and Eu(III),show potential in the development of materials with unique optical and magnetic characteristics, useful in areas like sensor technology and quantum computing (Alexandropoulos et al., 2011).

Taste Enhancement

Research on this compound also extends to the field of food chemistry, particularly as a taste enhancer. The compound, synthesized in various forms, has been studied for its ability to enhance flavors, offering potential applications in the food industry (Villard et al., 2003).

Catalysis and Green Chemistry

The compound is also significant in the field of green chemistry. An example includes its role in the catalyst and solvent-free synthesis of 5-hydroxy-chromeno[2,3-b]pyridines, demonstrating its utility in sustainable and environmentally friendly chemical processes (Gupta & Khurana, 2017).

Antimicrobial and Antifouling Activities

Studies have also shown that derivatives of this compound, isolated from marine-derived fungi, exhibit antimicrobial and antifouling activities. This indicates its potential in developing new bioactive compounds for pharmaceutical and marine applications (Nong et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 3-Hydroxypyridine, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

Similar compounds such as pyridoxine, a form of vitamin b6, are known to be coenzymes for the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .

Mode of Action

It is known that the compound can be produced from 5-(hydroxymethyl)furfural (hmf) in model systems, mostly at neutral ph values . This suggests that the compound may interact with its targets in a pH-dependent manner.

Biochemical Pathways

The formation of 6-(hydroxymethyl)pyridin-3-ol by ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds has been studied . This reaction pathway is general for the formation of pyridin-3-ols from 2-oxofurans . Thus, it explains the conversions of furfural into pyridin-3-ol and of 2-acetylfuran into 2-methylpyridin-3-ol .

Pharmacokinetics

Similar compounds such as pyridoxine are known to be water-soluble vitamins that are readily absorbed into tissues for immediate use .

Result of Action

Similar compounds such as pyridoxine are known to play a crucial role in the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .

Action Environment

The action of 5-(Hydroxymethyl)pyridin-3-ol is influenced by environmental factors such as pH and temperature . The compound was produced from HMF in model systems, mostly at neutral pH values, as a function of reaction times and temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by these environmental factors.

Properties

IUPAC Name

5-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYUNKIQRHSZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50615340
Record name 5-(Hydroxymethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51035-70-2
Record name 5-(Hydroxymethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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